![molecular formula C18H20Cl2N4O2S2 B14722255 1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-73-1](/img/structure/B14722255.png)
1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a complex organic compound characterized by the presence of disulfide and urea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of 4,4’-dithiobisbenzenamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dithiobisbenzenamine+2-chloroethyl isocyanate→1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in the development of anticancer agents, where the compound can induce apoptosis in cancer cells by cross-linking DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis[3-(2-chloroethyl)urea]
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Butane-1,4-diyl)bis[3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea]
Uniqueness
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is unique due to its specific combination of disulfide and urea functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable cross-links with biological molecules makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
13908-73-1 |
|---|---|
Formule moléculaire |
C18H20Cl2N4O2S2 |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]disulfanyl]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O2S2/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
Clé InChI |
RVBSRFWGYCMGCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCCl)SSC2=CC=C(C=C2)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


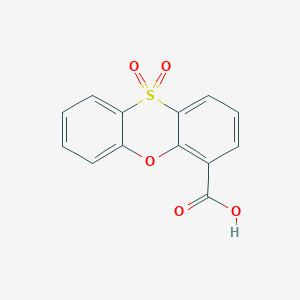
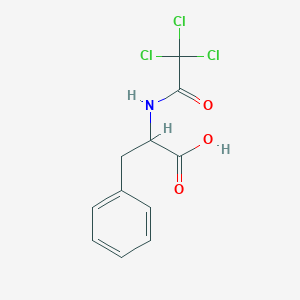
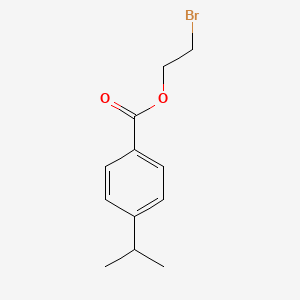
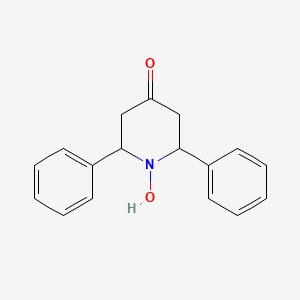
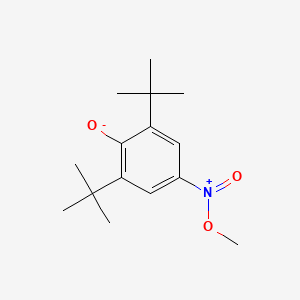
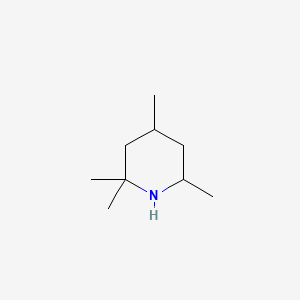
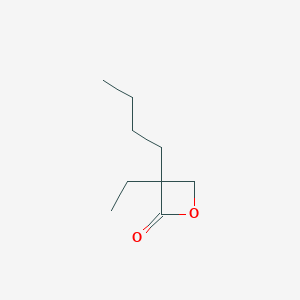
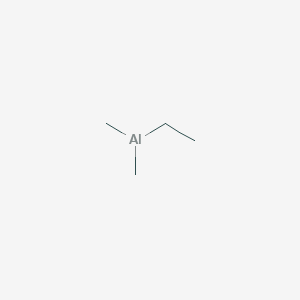
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
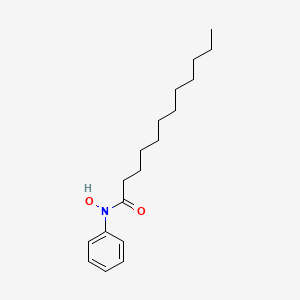
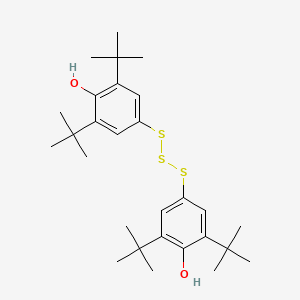
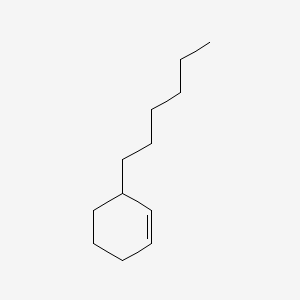
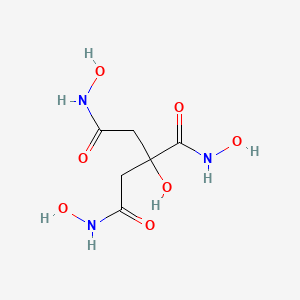
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
